molecular formula C4H5N7O4S-2 B11826787 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate

2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate

Cat. No.: B11826787
M. Wt: 247.20 g/mol
InChI Key: WLQDKQQCJXLDGN-UHFFFAOYSA-L
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Description

2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the diazotization-nitrification method or direct nitration reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired product.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may have distinct biological activities and applications.

Mechanism of Action

The mechanism of action of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I, leading to DNA damage and inhibition of cancer cell proliferation . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C4H5N7O4S-2

Molecular Weight

247.20 g/mol

IUPAC Name

2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate

InChI

InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4)/p-2

InChI Key

WLQDKQQCJXLDGN-UHFFFAOYSA-L

Canonical SMILES

C12=NNN=C1N=C(N=C2N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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